4-{(Z)-[(2Z)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-chloro-6-ethoxyphenyl acetate
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Overview
Description
4-{[(2E,5Z)-2-(ACETYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-CHLORO-6-ETHOXYPHENYL ACETATE is a complex organic compound featuring a thiazolidine ring, a chlorinated phenyl group, and an ethoxy group
Preparation Methods
The synthesis of 4-{[(2E,5Z)-2-(ACETYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-CHLORO-6-ETHOXYPHENYL ACETATE typically involves multi-step organic reactions. The process begins with the formation of the thiazolidine ring, followed by the introduction of the acetylimino and oxo groups. The final steps involve the chlorination of the phenyl ring and the addition of the ethoxy group. Industrial production methods may utilize catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to a hydroxyl group under specific conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-{[(2E,5Z)-2-(ACETYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-CHLORO-6-ETHOXYPHENYL ACETATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolidine ring and acetylimino group are key functional groups that interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other thiazolidine derivatives and chlorinated phenyl compounds. Compared to these, 4-{[(2E,5Z)-2-(ACETYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-CHLORO-6-ETHOXYPHENYL ACETATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 4-{[(2E)-2-(ACETYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-BROMO-2-METHOXYPHENYL ACETATE
- 4-{[(2E)-2-(ACETYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXY-6-CHLOROPHENYL ACETATE
This detailed article provides a comprehensive overview of 4-{[(2E,5Z)-2-(ACETYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-CHLORO-6-ETHOXYPHENYL ACETATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H15ClN2O5S |
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Molecular Weight |
382.8 g/mol |
IUPAC Name |
[4-[(Z)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-chloro-6-ethoxyphenyl] acetate |
InChI |
InChI=1S/C16H15ClN2O5S/c1-4-23-12-6-10(5-11(17)14(12)24-9(3)21)7-13-15(22)19-16(25-13)18-8(2)20/h5-7H,4H2,1-3H3,(H,18,19,20,22)/b13-7- |
InChI Key |
ORXJOYSLBLFDRQ-QPEQYQDCSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N=C(S2)NC(=O)C)Cl)OC(=O)C |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N=C(S2)NC(=O)C)Cl)OC(=O)C |
Origin of Product |
United States |
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